2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the corresponding ketone . The reaction conditions often require specific solvents and temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and the sulfanyl group can be oxidized under specific conditions.
Reduction: The ketone group formed during synthesis can be reduced to an alcohol.
Substitution: The bromophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives, including this compound, are studied for their potential antimicrobial and antifungal activities. They are also investigated for their ability to inhibit certain enzymes and proteins, making them candidates for drug development .
Medicine
In medicine, this compound’s potential anticancer properties are of particular interest. Studies have shown that triazole derivatives can inhibit the growth of cancer cells by interfering with specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]acetamide involves its interaction with various molecular targets. The triazole ring can bind to specific enzymes or proteins, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
What sets 2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]acetamide apart is its unique combination of functional groups, which confer a wide range of biological activities. The presence of both the triazole ring and the sulfanyl group enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H20BrN5O2S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-16(18-8-5-9-21(31)14-18)26-27-22(32)15-33-24-29-28-23(17-6-3-2-4-7-17)30(24)20-12-10-19(25)11-13-20/h2-14,31H,15H2,1H3,(H,27,32)/b26-16- |
InChI Key |
QAUCBQGLUXPVKP-QQXSKIMKSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC(=CC=C4)O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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